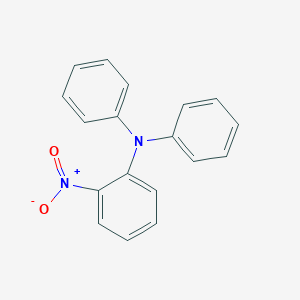

2-Nitrophenyl diphenylamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-nitro-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPMPJYRISCFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554995 | |

| Record name | 2-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53013-38-0 | |

| Record name | 2-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Classification in Advanced Organic Chemistry

Systematic IUPAC Naming Conventions for Nitro-Substituted Diphenylamines

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for 2-Nitrophenyl diphenylamine (B1679370) is 2-Nitro-N-phenylaniline . wikipedia.orgnih.gov This name precisely describes the molecular structure. "Aniline" refers to the benzene (B151609) ring substituted with an amino group (-NH2). The "N-phenyl" indicates that a phenyl group (C6H5) is attached to the nitrogen atom of the aniline (B41778). Finally, "2-nitro" specifies that a nitro group (-NO2) is located at the second position (or ortho position) of the aniline's benzene ring. Other names for this compound include N-phenyl-o-nitroaniline and (2-nitrophenyl)phenylamine. wikipedia.orgnih.gov

Structural Isomerism within Nitrodiphenylamine Compounds: Focus on Ortho-Substitution

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. ebsco.com In the case of nitrodiphenylamines, the position of the nitro group on the phenyl ring leads to structural isomers with distinct properties. 2-Nitrophenyl diphenylamine is the ortho (o-) isomer.

The other two primary positional isomers are:

3-Nitrodiphenylamine (meta-isomer): The nitro group is at the third position of the phenyl ring.

4-Nitrodiphenylamine (B16768) (para-isomer): The nitro group is at the fourth position of the phenyl ring. wikipedia.org

The ortho-substitution in this compound results in steric hindrance due to the proximity of the bulky nitro group to the diphenylamine linkage. This steric strain can influence the dihedral angle between the two phenyl rings, which in turn affects the molecule's conformation, packing in the solid state, and reactivity. For instance, the greater steric hindrance in 2-nitrodiphenylamine (B16788) can lead to slightly reduced thermal stability compared to its para isomer, 4-nitrodiphenylamine. The different positions of the nitro group also lead to distinct fragmentation patterns in mass spectrometry, allowing for the differentiation of these isomers.

Relationship to Broader Classes of Aromatic Amines and Nitroaromatic Compounds

This compound belongs to two significant classes of organic compounds: aromatic amines and nitroaromatic compounds.

Aromatic Amines: These are compounds where an amino group is directly attached to an aromatic ring. The presence of the amine group generally increases the electron density of the aromatic ring through resonance, making it more susceptible to electrophilic attack. wikipedia.org

Nitroaromatic Compounds: These compounds contain one or more nitro groups attached to an aromatic ring. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. wikipedia.org

The dual functionality of this compound, possessing both an electron-donating amine group and an electron-withdrawing nitro group, results in complex electronic properties and reactivity patterns.

The chemical behavior of this compound is largely dictated by the interplay of the electronic effects of the amino and nitro substituents. These effects are primarily categorized as inductive and resonance effects. numberanalytics.com

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. The nitrogen atom of the amine group and the nitro group are both more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). wikipedia.orgnumberanalytics.com

Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons across the aromatic system.

The amino group has a lone pair of electrons on the nitrogen atom that can be delocalized into the benzene ring. This is a strong electron-donating resonance effect (+M), which increases the electron density at the ortho and para positions of the ring to which it is attached. rsc.orgscispace.com

The nitro group is a powerful electron-withdrawing group due to resonance (-M). It pulls electron density out of the aromatic ring, particularly from the ortho and para positions. rsc.orgscispace.com

In this compound, the amine group donates electron density to its attached phenyl ring, while the nitro group withdraws electron density from the other phenyl ring. This push-pull electronic system significantly influences the molecule's reactivity, spectroscopic properties, and potential applications. For example, the electron-withdrawing nature of the nitro group makes the compound susceptible to nucleophilic aromatic substitution.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H10N2O2 | chemicalbook.com |

| Molar Mass | 214.22 g/mol | |

| Appearance | Red crystalline solid | wikipedia.orgchemicalbook.com |

| Melting Point | 74-76 °C | chemicalbook.com |

| Boiling Point | 346 °C | chemeurope.com |

| IUPAC Name | 2-Nitro-N-phenylaniline | wikipedia.orgnih.gov |

Table 2: Comparison of Nitrodiphenylamine Isomers

| Compound | Position of Nitro Group | Key Feature |

| This compound | ortho | Significant steric hindrance affecting conformation. |

| 3-Nitrophenyl diphenylamine | meta | Less common in propellant degradation products. dtic.mil |

| 4-Nitrophenyl diphenylamine | para | Less steric hindrance compared to the ortho isomer. |

Synthetic Methodologies and Advanced Organic Synthesis

Direct Synthesis Routes for 2-Nitrophenyl Diphenylamine (B1679370)

Direct synthesis approaches are the most common for producing 2-nitrophenyl diphenylamine, primarily relying on condensation and coupling reactions.

Condensation Reactions with 2-Nitroaniline (B44862) and Halobenzenes

A prevalent method for synthesizing this compound and its derivatives involves the condensation reaction between a nitroaniline and a halobenzene. For instance, the reaction of 2-nitroaniline with bromobenzene (B47551) in the presence of a catalyst and a base is a documented approach. google.com Similarly, reactions involving 2-nitroaniline and 2-chloronitrobenzene have been explored. Pioneering work in this area involved heating 2-chloronitrobenzene with diphenylamine.

The efficiency of condensation reactions is highly dependent on the optimization of various parameters. Key factors that are manipulated to maximize yield and purity include temperature, reaction time, and the molar ratio of reactants. For example, in the synthesis of 2-nitrodiphenylamine (B16788) from 2-nitroaniline and bromobenzene, a 1.5-fold excess of bromobenzene is used to ensure a more complete reaction over a 20-hour period at 170-185°C. google.com Continuous removal of the water-bromobenzene azeotrope is also crucial for driving the reaction forward. google.com Post-synthesis purification, typically involving recrystallization from solvents like ethanol (B145695) or acetone (B3395972), is essential for achieving high purity. The use of continuous flow reactors represents an advanced strategy for industrial-scale production, offering enhanced heat and mass transfer, which can significantly reduce reaction times from hours to minutes and improve productivity and purity.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow Reactor |

|---|---|---|

| Residence Time | 6 hours | 90 minutes |

| Productivity | Lower | 12 kg/h/m³ |

| Purity (HPLC) | >99% | 99.2% |

This table illustrates the advantages of continuous flow reactors in the synthesis of diphenylamine derivatives, showing significant improvements in reaction time and productivity.

Catalyst systems are critical in facilitating these condensation reactions. Copper(I) iodide is a commonly used catalyst for the reaction between 2-nitroaniline and bromobenzene. google.com The addition of a surfactant, such as Tween-80, can lower the optimal reaction temperature by increasing the basicity of the reaction medium. google.com The use of a weaker base, like anhydrous sodium carbonate instead of potassium carbonate, helps to minimize the formation of impurities. google.com While cesium carbonate has shown to be effective in similar reactions, its high cost often limits its industrial application.

The choice of solvent significantly impacts the reaction rate and selectivity. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are generally preferred as they can accelerate the reaction rate compared to nonpolar solvents. dtic.mil DMSO, in particular, is noted for its ability to enhance reaction efficiency by stabilizing transition states and solubilizing inorganic byproducts. Its higher polarity and boiling point make it suitable for reactions requiring temperatures above 120°C. However, the high boiling points of DMSO and DMF can make them difficult to remove during product workup, often requiring extensive washing with water. rochester.edu In some cases, bromobenzene can act as both a solvent and a reactant. google.com

Buchwald-Hartwig Amination Approaches for Substituted Diphenylamines

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, including the synthesis of substituted diphenylamines. jst.go.jp This reaction typically involves a palladium catalyst and a phosphine (B1218219) ligand. rsc.org

Palladium-catalyzed cross-coupling reactions are at the heart of the Buchwald-Hartwig amination. These reactions can couple a wide range of aryl halides with amines to produce the corresponding arylamines. rsc.org For instance, the palladium-catalyzed cross-coupling of 2-allylanilines with 1-bromo-2-chlorobenzene (B145985) derivatives proceeds via an initial N-arylation to form a substituted diphenylamine intermediate. nih.gov Research has also demonstrated ligand-free palladium acetate-catalyzed C-N cross-coupling of diphenylamines and aryl halides under air, simplifying the reaction conditions. sioc-journal.cnresearchgate.net The development of new Buchwald-type diphosphine ligands continues to expand the scope and efficiency of these reactions, allowing for the amination of sterically hindered aryl halides and substrates with various functional groups. rsc.org

Nitration of Diphenylamine Derivatives

The direct nitration of diphenylamine is a classical method for introducing a nitro group onto the aromatic ring. However, controlling the position of nitration is a significant challenge.

Achieving selective ortho-substitution in the nitration of diphenylamine is challenging due to the directing effects of the amine group. canada.ca The amino group (-NH-) is an ortho-, para-directing activator. canada.ca While N-nitration followed by an acid-catalyzed intramolecular rearrangement can lead to the C-nitro compound, this often favors the formation of the para-isomer. diva-portal.orgdtic.mil One strategy to favor ortho-substitution involves the rearrangement of N-nitro aromatic amines under acidic conditions. dtic.mil Another approach is the photonitration of diphenylamine with nitrate (B79036) ions under UV light, which has been shown to produce both 2-nitrodiphenylamine and 4-nitrodiphenylamine (B16768). researchgate.netcdnsciencepub.comcdnsciencepub.com

The nitration of diphenylamine typically yields a mixture of isomers, with 4-nitrodiphenylamine being a major byproduct alongside the desired 2-nitrodiphenylamine. diva-portal.orgresearchgate.netcdnsciencepub.com The ratio of these isomers is influenced by the reaction conditions. For example, the reaction of diphenylnitrosamine with nitric acid can produce a roughly 3:1 ratio of the 4- to 2-isomers. dtic.mil The formation of N-nitroso derivatives is also a common side reaction. diva-portal.orgdtic.mil Furthermore, under harsh nitrating conditions, dinitrated and polynitrated products can be formed. dtic.mildtic.mil

The nitration of diphenylamine proceeds via electrophilic aromatic substitution. The amine group is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. canada.canoaa.gov The nitrating agent, typically the nitronium ion (NO₂⁺) generated from nitric acid, attacks the electron-rich aromatic ring. The initial attack can also occur at the nitrogen atom to form an N-nitro derivative, which can then rearrange to the C-nitro isomers. diva-portal.org The steric hindrance from the second phenyl group can influence the ortho/para ratio, but both positions are generally susceptible to attack. canada.ca

Alternative and Emerging Synthetic Pathways for Substituted Arylamines

Research into the synthesis of arylamines continues to evolve, with new methods offering improved efficiency, selectivity, and substrate scope.

A promising modern approach for the synthesis of diarylamines is the direct C(sp²)-H/N-H oxidative cross-coupling. This method avoids the pre-functionalization of starting materials typically required in traditional cross-coupling reactions. snnu.edu.cn Palladium-catalyzed reactions have been developed for the dual C-H carbonylation of diarylamines to produce acridones. researchgate.netbohrium.com Furthermore, acceptorless dehydrogenative aromatization catalyzed by gold-palladium alloy nanoparticles represents a novel and environmentally benign route to synthesize both symmetrical and unsymmetrical diarylamines from substrates like cyclohexylamines and cyclohexanones, or nitrobenzenes and cyclohexanols. nih.govsemanticscholar.org These methods offer atom-economic and efficient pathways to complex arylamine structures.

Role of Nitrogen Radicals in Reaction Mechanisms

The formation and reactions of this compound are significantly influenced by nitrogen-containing radical species, particularly nitrogen dioxide (•NO₂). This is most evident in its role as a byproduct of the stabilization mechanism in nitrocellulose-based propellants, where diphenylamine (DPA) is used as a stabilizer. The primary function of DPA in this context is to scavenge free radicals, such as nitrogen dioxide, which are generated during the decomposition of nitrocellulose. researchgate.net

The decomposition of nitrocellulose begins with the homolytic cleavage of the weak O-NO₂ bonds, producing alkoxyl radicals (RO•) and nitrogen dioxide radicals (•NO₂). researchgate.net Diphenylamine reacts with these nitrogen oxides, preventing further degradation of the propellant. researchgate.netresearchgate.net The initial reaction involves the formation of N-nitrosodiphenylamine (N-NODPA). researchgate.net As the aging process continues, N-NODPA undergoes further reactions, leading to the formation of various nitrated derivatives of DPA, including this compound (2-NDPA) and 4-Nitrophenyl diphenylamine (4-NDPA). researchgate.netresearchgate.net This transformation highlights the role of nitrogen radicals in the consequential nitration of the parent diphenylamine molecule under specific conditions.

The following table summarizes the key derivatives formed from the reaction of diphenylamine with nitrogen oxides in propellants.

| Precursor | Reactant | Key Products/Intermediates | Reference |

| Diphenylamine (DPA) | Nitrogen Oxides (e.g., •NO₂) | N-Nitrosodiphenylamine (N-NODPA) | researchgate.net |

| N-Nitrosodiphenylamine | Further Oxidation/Rearrangement | This compound (2-NDPA), 4-Nitrophenyl diphenylamine (4-NDPA) | researchgate.netresearchgate.net |

| Diphenylamine (DPA) | Prolonged heating/Side reactions | 2,2′-Dinitrodiphenylamine |

More recent synthetic strategies have also harnessed nitrogen radicals for the direct formation of C-N bonds. For instance, a transition-metal-free method for the amination of nitrobenzenes involves a C(sp²)-H/N-H cross-coupling reaction. nih.gov Mechanistic studies of this process have shown that the generation of nitrogen radicals from amines is a crucial step. nih.gov Although demonstrated for the synthesis of 4-nitro-N-arylamines, this radical-mediated pathway represents an advanced synthetic approach where nitrogen radicals are not unwanted byproducts but key reactive intermediates for the regioselective construction of nitrated diphenylamine structures. nih.gov

Purification and Isolation Techniques for High-Purity Compounds

Achieving high purity is critical for the application of this compound, and several techniques are employed for its purification and isolation. The choice of method depends on the scale of the synthesis and the nature of the impurities to be removed. Common and advanced techniques include recrystallization, acid-base washing, and column chromatography.

Recrystallization Recrystallization is a widely used method for purifying the crude product on both laboratory and industrial scales. The selection of an appropriate solvent is crucial, as the compound should be highly soluble at elevated temperatures and poorly soluble at room temperature to maximize recovery. For this compound and its derivatives, polar organic solvents are often effective. A documented procedure involves the recrystallization of 2-Nitrodiphenylamine from 80% aqueous ethanol to yield a product with a melting point of 75°C. google.com

Acid-Base Washing To remove unreacted starting materials and byproducts, a multi-step washing process using acidic and alkaline solutions can be employed. This technique is particularly effective for removing basic impurities like residual aniline (B41778) or acidic byproducts. A patented synthesis method for 2-Nitrodiphenylamine describes treating the crude product at 90°C first with a 22% hydrochloric acid solution, followed by treatment with a 5% sodium hydroxide (B78521) solution before the final recrystallization step. google.com This ensures the removal of ionizable impurities that could interfere with subsequent applications.

Column Chromatography For obtaining compounds with very high purity, particularly for research and analytical standards, column chromatography is the preferred method. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase. For nitrated diphenylamines, silica (B1680970) gel is a common stationary phase. The mobile phase, a solvent or mixture of solvents, is chosen to achieve optimal separation. A mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate, is frequently used. rsc.org The progress of the purification can be monitored by Thin Layer Chromatography (TLC). tcichemicals.com

Advanced Purification for Related Compounds For the parent compound, diphenylamine, specialized techniques have been developed to remove trace impurities of toxicological concern, such as primary aromatic amines. One such advanced method involves the use of strong acid cation exchange resins. google.com In this process, a solution of technical-grade diphenylamine in an organic solvent is passed through a column containing the resin, which selectively captures the primary amine impurities. google.com High-Performance Liquid Chromatography (HPLC) is typically used to analyze the purity of the final product and confirm the removal of these impurities to levels below established limits. google.com

The following table provides a summary of the purification techniques discussed.

| Technique | Details | Target Impurities | Reference |

| Recrystallization | Use of a single or mixed solvent system, such as 80% aqueous ethanol. | General soluble impurities | google.com |

| Acid-Base Washing | Sequential washing with dilute HCl and NaOH solutions. | Unreacted anilines, acidic byproducts | google.com |

| Column Chromatography | Stationary phase: Silica gel. Mobile phase: Hexane/Ethyl Acetate mixtures. | Structurally similar byproducts | rsc.org |

| Ion Exchange Chromatography | Strong acid cation exchange resin. | Primary aromatic amines (e.g., aniline) | google.com |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Nitrophenyl diphenylamine (B1679370), providing insights into its atomic connectivity and molecular environment.

¹H NMR and ¹³C NMR Chemical Shift Analysis of Aromatic and Amine Protons/Carbons

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in characterizing the molecular structure of 2-Nitrophenyl diphenylamine. The analysis of chemical shifts for the aromatic and amine protons and carbons reveals the electronic environment of each nucleus.

In ¹H NMR analysis of a related compound, 2-Nitro-N-phenylaniline, the amine proton (NH) presents as a singlet at 9.38 ppm in DMSO-d6, indicating its acidic nature. rsc.org The aromatic protons exhibit complex multiplets in the range of 6.85 to 8.11 ppm. rsc.org Specifically, the proton on the nitrophenyl ring adjacent to the nitro group is observed at 8.11 ppm (dd, J = 1.6 Hz, J = 8.5 Hz). rsc.org The remaining aromatic protons appear as a series of multiplets between 6.85 and 7.42 ppm. rsc.org

The ¹³C NMR spectrum provides further structural detail. For 2-Nitro-N-phenylaniline, the carbon atoms of the aromatic rings show signals across a broad range. The carbon attached to the nitro group (C-NO₂) is typically found at a downfield chemical shift, around 152 ppm. In 2-Nitro-N-phenylaniline, the carbon chemical shifts are observed at 142.4, 139.6, 136.4, 133.9, 129.9, 126.7, 125.3, 124.1, 118.4, and 117.1 ppm in DMSO-d6. rsc.org

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 9.38 | s | - | NH |

| ¹H | 8.11 | dd | 1.6, 8.5 | Ar-H |

| ¹H | 7.42-7.40 | m | - | Ar-H |

| ¹H | 7.34-7.32 | m | - | Ar-H |

| ¹H | 7.34-7.31 | m | - | Ar-H |

| ¹H | 7.22-7.18 | m | - | Ar-H |

| ¹H | 6.89-6.85 | m | - | Ar-H |

| ¹³C | 142.4, 139.6, 136.4, 133.9, 129.9, 126.7, 125.3, 124.1, 118.4, 117.1 | Aromatic Carbons |

Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for establishing the connectivity and spatial relationships between atoms in complex molecules like this compound. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy) experiments identify scalar-coupled protons, revealing which protons are connected through chemical bonds, typically over two or three bonds. libretexts.org In a COSY spectrum, cross-peaks appear between the signals of coupled protons, allowing for the mapping of the spin systems within the molecule. cam.ac.uk This is particularly useful for assigning the complex aromatic regions in the spectrum of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, regardless of whether they are bonded. libretexts.org Cross-peaks in a NOESY spectrum indicate a through-space interaction, which is critical for determining the three-dimensional structure and stereochemistry of the molecule. libretexts.orglongdom.org For this compound, NOESY can help to understand the relative orientation of the two phenyl rings and the nitro group. The analysis of NOESY spectra can also provide insights into the conformational dynamics of the molecule in solution. longdom.org

These 2D NMR methods, often used in conjunction, provide a comprehensive picture of the molecular structure, which is essential for understanding its chemical behavior. researchgate.net

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of materials in the solid state, including the study of polymorphism. Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical and chemical properties.

For organic molecules like this compound, ssNMR can provide detailed information about the local environment of each atom in the crystal lattice. uc.pt High-resolution solid-state NMR spectra can distinguish between different polymorphic forms by revealing differences in chemical shifts and peak multiplicities that arise from variations in molecular conformation and intermolecular packing. uc.pt

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in sharper spectral lines. polymersynergies.net Two-dimensional solid-state NMR experiments can further elucidate through-bond and through-space connectivities, providing a more complete picture of the solid-state structure. polymersynergies.net The study of polymorphic forms is crucial as different polymorphs can have different stabilities, solubilities, and bioavailabilities, which is of significant importance in the pharmaceutical and materials science industries.

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a key analytical technique for identifying the functional groups present in this compound and for studying intermolecular interactions such as hydrogen bonding.

Analysis of Nitro Group Vibrations and Amine Stretching Frequencies

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its constituent functional groups. The nitro (NO₂) group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric stretch typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com In some cases, a nitro group absorption has been noted around 1520 cm⁻¹.

The secondary amine (N-H) group also gives rise to a characteristic stretching vibration. In secondary amines, a single, weak N-H stretching band is typically observed in the 3350-3310 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for aromatic amines is usually a strong band found in the 1335-1250 cm⁻¹ range. orgchemboulder.com

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (Aromatic) | Asymmetric Stretch | 1550-1475 | orgchemboulder.com |

| Nitro (Aromatic) | Symmetric Stretch | 1360-1290 | orgchemboulder.com |

| Secondary Amine | N-H Stretch | 3350-3310 | orgchemboulder.com |

| Aromatic Amine | C-N Stretch | 1335-1250 | orgchemboulder.com |

Hydrogen Bonding Analysis in Solid-State Materials

In the solid state, intermolecular hydrogen bonding can significantly influence the crystal packing and physical properties of this compound. IR spectroscopy is a sensitive technique for detecting and analyzing these interactions. The formation of a hydrogen bond, such as N-H···O between the amine proton and an oxygen atom of the nitro group on an adjacent molecule, leads to a broadening and a shift to lower frequency of the N-H stretching band. researchgate.net

The strength of the hydrogen bond can be correlated with the magnitude of this frequency shift. Studies on related diphenylamine compounds have shown that electron-withdrawing substituents, like the nitro group, increase the hydrogen-donating power of the imino group. oup.com This enhanced acidity leads to stronger hydrogen bonds. The enthalpy of hydrogen bond formation can be determined by studying the temperature dependence of the IR spectra. oup.com The presence and nature of hydrogen bonds are critical in understanding the supramolecular architecture and polymorphism of the compound. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. Analysis of the mass spectrum provides valuable information about the stability of the molecular ion and the preferred fragmentation pathways.

Under electron ionization (EI), this compound (C₁₂H₁₀N₂O₂) undergoes ionization to form a molecular ion (M•+). The mass spectrum is characterized by a prominent molecular ion peak, and the fragmentation pattern is influenced by the presence of the nitro group and the diphenylamine core. The fragmentation of o-nitrodiarylamines can be complex, sometimes involving the elimination of an HO• fragment that may contain either the amine or an aryl hydrogen. researchgate.net

Mass spectrometric analysis can distinguish between isomers. For instance, this compound (2-NDPA) can be differentiated from its isomer, 4-Nitrophenyl diphenylamine (4-NDPA), by their distinct fragmentation patterns in GC-MS analysis. Specific mass-to-charge ratio (m/z) peaks have been reported for the identification of 2-NDPA at m/z 170.10, 215.08, and 241.13.

Table 1: Reported Mass Spectrometry Peaks for this compound

| m/z Value | Interpretation |

| 214.22 | Molecular Ion (M•+) |

| 241.13 | Fragment Ion |

| 215.08 | Fragment Ion |

| 170.10 | Fragment Ion |

Note: The specific fragments corresponding to m/z 241.13, 215.08, and 170.10 are not detailed in the available literature.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS confirms its molecular formula, C₁₂H₁₀N₂O₂.

The monoisotopic mass of this compound has been calculated to be 214.074227566 Da. nih.govnih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby ensuring unambiguous identification. HRMS data is also essential for elucidating fragmentation mechanisms by confirming the elemental composition of fragment ions. researchgate.netresearchgate.net

Fragmentation Pathways and Mechanistic Insights

The fragmentation of nitroaromatic compounds under electron ionization is often directed by the nitro group. Common fragmentation pathways for nitroarenes include the loss of the nitro group (NO₂) and the elimination of nitric oxide (NO). researchgate.net In the case of this compound, the ortho position of the nitro group can lead to specific intramolecular reactions, known as ortho effects, which influence the fragmentation pattern. researchgate.netacs.org

One proposed fragmentation mechanism for o-nitrodiarylamines involves cyclization to form carbazole (B46965) radical cations. researchgate.net The electron-withdrawing nature of the nitro group can also accelerate the formation of radicals, leading to further fragmentation of the molecule. While detailed mechanistic studies specifically for this compound are not extensively documented in the reviewed literature, the general principles of nitroaromatic fragmentation suggest a complex pattern involving rearrangements and the characteristic losses of small neutral molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within this compound and studying its photochemical behavior. The absorption of UV-Vis radiation excites electrons to higher energy orbitals, and the resulting spectrum provides insights into the conjugated systems within the molecule.

The UV-Vis spectrum of this compound is influenced by the electronic structure of the diphenylamine backbone and the presence of the nitro group, which acts as a chromophore. The interaction between these components dictates the absorption maxima and the molar extinction coefficients.

Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound (2NDPA) exhibits characteristic absorption bands. In studies comparing 2NDPA with its isomer 4NDPA and 2,4'-dinitroDPA, distinct spectral properties were observed. The UV spectrum of 2NDPA shows a peak at 438 nm, which experiences a hypsochromic (blue) shift to 358 nm under certain conditions. researchgate.net Another observed absorption band is at 276.5 nm. researchgate.net For the related compound 4-nitrodiphenylamine (B16768), absorption maxima in alcohol have been reported at 228 nm, 258 nm, and 391 nm, with corresponding log ε values of 3.82, 3.98, and 4.29, respectively. nih.gov

Table 2: UV-Vis Absorption Data for Nitrodiphenylamines

| Compound | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent |

| This compound | 276.5 nm, 438 nm | Not specified | Not specified |

| 4-Nitrodiphenylamine | 228 nm | 6,607 L·mol⁻¹·cm⁻¹ (log ε = 3.82) | Alcohol |

| 258 nm | 9,550 L·mol⁻¹·cm⁻¹ (log ε = 3.98) | Alcohol | |

| 391 nm | 19,498 L·mol⁻¹·cm⁻¹ (log ε = 4.29) | Alcohol |

Photochromism and Photochemical Reactivity of Nitroaromatic Systems

Nitroaromatic compounds are known for their photochemical reactivity, which can include photoreduction and other light-induced transformations. researchgate.net The presence of a nitro group can significantly influence the photostability of a molecule. The photochemistry of diphenylamine derivatives has been a subject of interest, particularly in the context of their use as stabilizers in propellants. wikipedia.org

While specific studies on the photochromism of this compound are not widely available, related diphenylamine derivatives possessing different photochromic groups have been investigated. tandfonline.com The photochemical degradation of 2-NDPA can be influenced by environmental factors and may proceed through radical pathways involving the reduction of the nitro group and cleavage of the aromatic rings. The electron-withdrawing nature of the nitro group is thought to accelerate radical formation during photolysis. The photodecomposition of related N-acyl-2-nitrodiphenylamines has been shown to yield phenazine (B1670421) N-oxides through a novel photochemical synthesis.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for the separation, identification, and purity assessment of this compound and related compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

HPLC is widely used for the analysis of nitrodiphenylamines. tno.nllupinepublishers.com Reversed-phase HPLC methods have been developed for the determination of 2-nitrodiphenylamine (B16788) in various matrices, including propellants. acs.org A typical HPLC setup for purity assessment might use a C18 column with a mobile phase of methanol (B129727) and water. The use of a UV detector allows for the quantification of the compound based on its characteristic absorption. researchgate.net

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of this compound. GC-MS allows for the separation of isomers and provides mass spectral data for confident identification. uva.nl The retention time in GC can be used to distinguish 2-NDPA from 4-NDPA.

Table 3: Exemplary Chromatographic Conditions for Nitrodiphenylamine Analysis

| Technique | Column | Mobile/Carrier Phase | Detector | Application |

| HPLC | C18 | Methanol/Water | UV | Purity assessment |

| HPLC | Reversed-phase | Acetonitrile (B52724)/Water/Phosphoric acid | UV/EC | Analysis in propellants |

| GC-MS | Not specified | Helium | Mass Spectrometer | Isomer differentiation |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Derivatives

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound and related derivatives. tno.nl It is frequently employed to separate and quantify the complex mixture of nitro and nitroso compounds that arise from the reactions of diphenylamine. diva-portal.org Given the low thermal stability of some derivatives, particularly nitroso compounds, liquid chromatography is the dominant and standard analytical technique over gas chromatography. diva-portal.org

The separation of nitrated diphenylamine derivatives can be challenging because many of these compounds share similar properties, such as polarity and affinity for common stationary phases. diva-portal.org Reversed-phase HPLC is the most common approach, typically utilizing C8 or C18 columns. diva-portal.org The selection of the appropriate column and mobile phase composition is critical to achieve baseline separation of the compounds of interest without the need for a time-consuming gradient system. diva-portal.org

A typical HPLC method for the analysis of diphenylamine derivatives involves an isocratic mobile phase, often a mixture of an organic solvent like acetonitrile or methanol and an aqueous solution, sometimes containing additives like quaternary ammonium (B1175870) salts to improve separation. diva-portal.orgphcogj.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic and nitro groups provide strong chromophores. osha.gov For instance, quantitative analysis of N-nitrosodiphenylamine, a related derivative, can be achieved with UV detection at 280 nm. osha.gov

Research has led to the development of specific HPLC methods for the quantitative analysis of nitrated diphenylamines in various matrices. osti.gov These methods are crucial for applications such as monitoring the degradation of stabilizers in propellants, where diphenylamine is converted into a series of products including this compound (2-NDPA) and 4-Nitrophenyl diphenylamine (4-NDPA). diva-portal.orgacademicjournals.org While both HPLC and High-Performance Thin-Layer Chromatography (HPTLC) can be used, differences in sample preparation and solvents can lead to variations in quantified amounts, though final stability assessments often remain consistent. academicjournals.org

Table 1: Example of HPLC System Parameters for Analysis of Diphenylamine Derivatives

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) diva-portal.org |

| Column | C18 or C8 diva-portal.org |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water diva-portal.org |

| Detector | Ultraviolet (UV) osha.gov |

| Application | Quantitative analysis of diphenylamine and its nitro/nitroso derivatives tno.nl |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective analytical tool for monitoring the progress of chemical reactions, including the synthesis of this compound. sigmaaldrich.comlibretexts.org Its simplicity allows for quick qualitative checks of reaction mixtures to identify the consumption of reactants and the formation of products. libretexts.orgumich.edu For the synthesis of this compound, TLC is used to monitor the nitration of diphenylamine, providing a clear visual representation of the reaction's progress. icm.edu.pl

In a typical TLC analysis, the stationary phase is a silica (B1680970) gel plate (e.g., silica gel 60 F-254), which is a polar adsorbent. umich.eduicm.edu.pl A small amount of the reaction mixture is spotted onto the baseline of the plate. umich.edu The plate is then placed in a developing chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. umich.edu The separation occurs as the mobile phase moves up the plate by capillary action, and components of the mixture travel at different rates based on their polarity and affinity for the stationary and mobile phases. libretexts.org

For the separation of diphenylamine and its nitration products, a common mobile phase consists of a mixture of non-polar and polar solvents. icm.edu.pl A study detailing the quantitative analysis of diphenylamine and its initial reaction products employed a combination of TLC with densitometric spectrophotometry. icm.edu.pl This allowed for the separation and quantification of key compounds. The separation of DPA and its derivatives is visualized under UV light, often at 254 nm or 265 nm, where the compounds appear as dark spots. icm.edu.pl

The retardation factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org Different compounds in the reaction mixture will have distinct Rf values under specific chromatographic conditions, enabling their identification. For example, in the nitration of diphenylamine, the starting material (DPA) will have a higher Rf value than its more polar nitrated products. icm.edu.pl

Table 2: Retardation Factor (Rf) Values for Diphenylamine and its Nitration Products

| Compound | Retardation Factor (Rf) |

| Diphenylamine (DPA) | 0.75 icm.edu.pl |

| 2-Nitro-DPA | 0.49 icm.edu.pl |

| N-nitroso-DPA | 0.35 icm.edu.pl |

| 4-Nitro-DPA | 0.16 icm.edu.pl |

| TLC Conditions: Silica gel plate with a mobile phase of n-hexane, methylene (B1212753) chloride, and acetone (B3395972). icm.edu.pl |

Reactivity and Reaction Mechanisms in Organic Chemistry

Photochemical Reactions and Photoremovable Protecting Group Chemistry

Quantum Yield Studies and Factors Influencing Photoreactivity

The generally accepted mechanism for the photolysis of 2-nitrobenzyl compounds commences with the absorption of a photon, which promotes the molecule to an excited state. This is followed by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This process leads to the formation of an aci-nitro intermediate, which subsequently rearranges to release the "caged" molecule and a 2-nitrosobenzaldehyde or a related byproduct. The rate and efficiency of this photorelease are influenced by several key factors:

Wavelength of Irradiation: The electronic absorption spectrum of the 2-nitrophenyl group typically facilitates photolysis with ultraviolet (UV) light. For instance, compounds containing the 1-(2-nitrophenyl)ethyl (NPE) caging group can be effectively photolyzed at wavelengths up to 360 nm. thermofisher.com The selection of an appropriate wavelength is critical for maximizing the efficiency of excitation while minimizing potential photodamage to other components in the system, a particularly important consideration in biological studies.

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the 2-nitrophenyl ring can be tailored to modulate its photochemical behavior. The introduction of electron-donating groups can induce a bathochromic (red) shift in the absorption maximum. A notable example is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group, which has an absorption maximum around 355 nm, enabling more efficient use of light in the 340–360 nm range compared to its unsubstituted counterpart. thermofisher.com

Nature of the Leaving Group: The intrinsic stability of the molecule being released (the leaving group) can also play a role in the efficiency of the uncaging reaction. More stable leaving groups are often released with higher efficiency.

Interactive Data Table: Quantum Yields of Related Photolabile Compounds

Although specific data for 2-Nitrophenyl diphenylamine (B1679370) is not available, the following table presents quantum yields for other compounds that feature the 2-nitrophenyl photolabile group, providing a comparative context.

| Caged Compound | Leaving Group | Quantum Yield (Φ) | Wavelength (nm) |

| 1-(2-nitrophenyl)ethyl phosphate (B84403) | Phosphate (Pi) | 0.53 | 342 |

| NP-EGTA | Ca2+ chelator | 0.23 | UV |

| MNI-Glu | Glutamate | 0.065 | 365 |

Design Principles for Enhanced Uncaging Efficiency

The rational design of photoremovable protecting groups with high uncaging efficiency is a pivotal area of chemical research. The primary objective is to create "caged" compounds that are inert in the absence of light but can be triggered to release their cargo rapidly and with a high quantum yield upon irradiation. Several key principles guide the molecular engineering of these systems:

Tuning Absorption Properties: A significant goal is to modify the chromophore to absorb light at longer wavelengths, ideally in the near-infrared (near-IR) region. Light in this region offers deeper penetration into biological tissues and is less phototoxic. The incorporation of electron-donating substituents, as exemplified by the DMNB group, is a well-established strategy to achieve a red-shift in the absorption spectrum. thermofisher.com

Enhancing Two-Photon Absorption Cross-Section: For applications demanding high spatial resolution, such as in neurobiology, two-photon excitation is the technique of choice. Consequently, a critical design principle is the development of chromophores with large two-photon absorption cross-sections. This allows for efficient uncaging using focused near-IR laser light, confining the photorelease to a very small volume.

Optimizing the Rate of Release: The kinetics of the release of the active molecule are of paramount importance. For many biological processes, release on the microsecond to millisecond timescale is necessary to accurately probe the system's dynamics. The structure of the caging group and the nature of the chemical linkage to the leaving group can be systematically modified to fine-tune these release rates. For instance, probes caged with the α-carboxy-2-nitrobenzyl (CNB) group are recognized for their exceptionally fast uncaging rates, which are in the microsecond range. thermofisher.com

Minimizing Side Reactions and Byproduct Interference: An ideal photochemical reaction should proceed with a high chemical yield, maximizing the formation of the desired product while minimizing the generation of side products. Furthermore, the photolytic byproducts should be biologically inert to avoid any interference with the system under investigation. The 2-nitrosobenzaldehyde or ketone byproducts that are formed from 2-nitrobenzyl cages can be reactive, and in some experimental setups, the presence of thiols is necessary to act as scavengers for these species.

Oxidation Reactions and Radical Chemistry

Enzymatically Triggered Oxidation Processes (e.g., Laccase Catalysis)

Diphenylamine and its derivatives are susceptible to oxidation reactions, which can be initiated by enzymatic catalysts such as laccase. Laccases are a class of multi-copper oxidases that are capable of catalyzing the oxidation of a broad spectrum of phenolic and anilinic substrates. The laccase-catalyzed oxidation of diphenylamine proceeds via the abstraction of a hydrogen atom from the amine nitrogen, which sets in motion a series of subsequent reactions. This enzymatic approach is often referred to as a "green" chemical method because it operates under mild conditions, typically in aqueous solutions at moderate pH and temperature, and utilizes molecular oxygen as the oxidant, with water being the sole byproduct.

Formation of Oligomeric/Polymeric Byproducts

A frequent outcome of the oxidation of diphenylamine, whether initiated by enzymatic or chemical means, is the formation of oligomeric and polymeric byproducts. The initial oxidation step generates a radical species that can then undergo coupling reactions with other radicals or with unreacted diphenylamine molecules. This process of oxidative polymerization can result in a complex mixture of products. The molecular weight distribution and structural characteristics of these polymers are dependent on the specific reaction conditions, including the concentrations of the substrate and the oxidant, the pH of the medium, and the nature of the solvent.

Radical Intermediates and Reaction Pathways

The oxidation of diphenylamine is a process that proceeds through the intermediacy of radical species. The initial step involves a one-electron oxidation of the diphenylamine molecule to generate a diphenylaminyl radical cation. This radical is stabilized by resonance, with the unpaired electron being delocalized over the two aromatic rings. The subsequent reaction pathways are often complex and can include:

Radical Coupling: Two diphenylaminyl radicals can couple to form dimers. These dimers can then be further oxidized and undergo additional coupling reactions to form oligomers and polymers.

Reaction with Other Molecules: The radical intermediates can also react with other molecules present in the reaction mixture, such as solvent molecules or other substrates.

Disproportionation: In certain instances, radical intermediates can undergo disproportionation reactions, which involve the transfer of an atom (typically hydrogen) between two radicals to yield an oxidized and a reduced species.

Nucleophilic Aromatic Substitution Reactions

The 2-Nitrophenyl diphenylamine molecule possesses an aromatic ring that is activated towards nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro group (-NO₂) in the ortho position relative to the phenylamino (B1219803) group significantly reduces the electron density of the aromatic ring. This electronic perturbation renders the ring susceptible to attack by nucleophiles.

The generally accepted mechanism for an SNAr reaction consists of two principal steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom that bears the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly well-stabilized by the presence of electron-withdrawing groups at the ortho and para positions.

Departure of the Leaving Group: In the second step, the leaving group departs, taking with it the pair of electrons from its bond to the aromatic ring. This step restores the aromaticity of the ring and yields the final substitution product.

In the specific case of this compound, a potent nucleophile could potentially displace the phenylamino group. However, this would likely be a challenging reaction, as the phenylamino group is not considered a particularly good leaving group. The reactivity of the system towards nucleophilic aromatic substitution would be substantially enhanced if a more effective leaving group, such as a halide, were present on the 2-nitrophenyl ring. The nitro group plays an indispensable role in stabilizing the intermediate anion, and this stabilization is most pronounced when the nitro group is situated in a position that is either ortho or para to the site of nucleophilic attack.

Influence of Nitro Group Activation on Reactivity

The presence of a nitro group (NO₂) ortho to the amine linkage in this compound significantly influences the molecule's reactivity. The nitro group is a strong electron-withdrawing group, which activates the molecule for certain types of reactions. This activation occurs through several mechanisms:

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group deactivates the aromatic ring to which it is attached, making electrophilic substitution reactions less favorable at that ring. Conversely, it can direct incoming electrophiles to specific positions on the other phenyl ring.

Nucleophilic Aromatic Substitution: The nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (NuAr), making the carbon atoms ortho and para to its position susceptible to attack by nucleophiles.

Acidity of the N-H Bond: The inductive effect of the ortho-nitro group increases the acidity of the N-H proton of the secondary amine, facilitating its deprotonation and subsequent reactions at the nitrogen center.

Gas-Phase Electrophilicity: Upon protonation, the nitro group can act as a gas-phase electrophile, initiating novel cyclization reactions. This has been demonstrated in mass spectrometry experiments where protonated 2-nitrophenyl phenyl amine undergoes electrophilic cyclization. nih.gov

The activation by the nitro group is a critical factor in the synthetic pathways that utilize this compound as a precursor, particularly in cyclization reactions to form heterocyclic systems. rsc.org

Intramolecular Cyclization Reactions

One of the most significant reactions of this compound derivatives is their ability to undergo intramolecular cyclization to form phenazines. wikipedia.orgguidechem.com This transformation, often achieved under various conditions, highlights the reactivity imparted by the ortho-nitro group.

The cyclization can proceed through different mechanisms depending on the reaction conditions:

Reductive Cyclization: A common method involves the reduction of the nitro group, which then facilitates the ring closure. For instance, heating 2-nitrodiphenylamines with an oxygen-abstracting agent like ferrous oxalate (B1200264) can yield phenazines. acs.org Another approach involves using iron powder to first reduce the nitro group to an amino group, followed by oxidative cyclization to produce the phenazine (B1670421). guidechem.com

Acid-Catalyzed Cyclization: In acidic media, such as oleum, 2-nitrodiphenylamines can cyclize to form phenazine N-oxides. rsc.org

Base-Induced Cyclization: Treatment with a strong base like potassium hydroxide (B78521) in a high-boiling solvent can yield a mixture of phenazines and their corresponding N-oxides. rsc.org

Thermal Cyclization: At high temperatures (e.g., 300°C), 2-nitrodiphenylamine (B16788) can cyclize to phenazine, potentially through a nitrene intermediate or an aci-tautomer. rsc.org

The general pathway for phenazine synthesis from 2-nitrodiphenylamine derivatives often involves an initial transformation of the nitro group to a more reactive intermediate (like a nitroso or amino group) which then attacks the adjacent phenyl ring to close the central six-membered ring of the phenazine core. rsc.orgresearchgate.net

Table 1: Conditions for Intramolecular Cyclization of 2-Nitrodiphenylamine Derivatives

| Reagent/Condition | Product(s) | Yield (%) | Reference |

|---|---|---|---|

| Ferrous Oxalate, ~300°C | Phenazine | - | acs.org |

| Potassium Hydroxide, Decalin | Phenazine | 22 | rsc.org |

| 10-20% Oleum, Ambient Temp. | Phenazine Oxides | 5-50 | rsc.org |

| Hydrazine, Raney Nickel, Ethanol (B145695) | Phenazines | 38-76 | rsc.org |

Derivatization for Advanced Materials and Functional Molecules

The structural framework of this compound serves as a valuable scaffold for the synthesis of more complex molecules with applications in materials science and coordination chemistry.

Synthesis of Schiff Bases from Diphenylamine Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). dergipark.org.trajol.info To synthesize Schiff bases from this compound, the nitro group must first be reduced to a primary amine (2-aminophenyl diphenylamine). guidechem.comresearchgate.net This resulting amine can then be reacted with various aldehydes and ketones to yield a wide range of Schiff base ligands. idosr.orgresearchgate.net

These diphenylamine-derived Schiff bases are of significant interest for several reasons:

They are versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. idosr.orgresearchgate.net

The imine group is crucial for biological activity, and these compounds have been explored for their antimicrobial and antioxidant properties. dergipark.org.trresearchgate.net

They serve as intermediates in the synthesis of other functional organic compounds. ekb.eg

The synthesis typically involves refluxing the 2-aminophenyl diphenylamine derivative with the desired carbonyl compound in an alcoholic solvent, sometimes with an acid catalyst. ajol.info

Incorporation into Donor-π-Acceptor (D-π-A) Systems for Optoelectronic Applications

The diphenylamine moiety is an excellent electron-donating group due to the lone pair of electrons on the nitrogen atom. This property makes it a common building block in the design of Donor-π-Acceptor (D-π-A) molecules. mdpi.comresearchgate.netrsc.org In these systems, the electron-rich diphenylamine (Donor) is connected to an electron-deficient group (Acceptor) through a π-conjugated bridge (π-spacer). rsc.org

This molecular architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is a critical process for applications in:

Dye-Sensitized Solar Cells (DSSCs): Diphenylamine-based dyes act as sensitizers, absorbing light and injecting electrons into a semiconductor material. rsc.orgresearchgate.net

Nonlinear Optical (NLO) Materials: The significant change in dipole moment during the ICT process can lead to large NLO responses.

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties allow for the design of materials with specific emission colors.

Table 2: Components of a Diphenylamine-Based D-π-A System

| Component | Function | Example Moiety |

|---|---|---|

| Donor (D) | Electron-rich unit that initiates charge transfer | Diphenylamine, Triphenylamine researchgate.net |

| π-Bridge (π) | Conjugated spacer that facilitates charge transfer | Thiophene, Phenyl, Vinylene researchgate.netrsc.org |

| Acceptor (A) | Electron-deficient unit that receives the electron | Cyanoacrylic acid, Nitro group, Benzothiazole mdpi.comrsc.org |

Metal Complexation and Coordination Chemistry

Derivatives of this compound, particularly after modification into Schiff bases or other polydentate ligands, are highly effective in coordinating with metal ions. asianpubs.org The diphenylamine framework itself can coordinate to metals like Nickel(II) through the secondary amine's nitrogen atom. researchgate.net

The resulting metal complexes have diverse structures and properties:

Coordination Modes: Ligands derived from diphenylamine can be monodentate or multidentate, binding to metal centers in various geometries such as octahedral or square planar. researchgate.netnih.gov

Structural Diversity: The ligands can form simple mononuclear complexes or bridge multiple metal centers to create polynuclear structures and coordination polymers. mdpi.com

Applications: These metal complexes are investigated for their catalytic activity, magnetic properties, and biological relevance. asianpubs.orgnih.gov

For instance, Schiff bases derived from diphenylamine can coordinate to metals like Co(II), Ni(II), Cu(II), and Zn(II) through the azomethine nitrogen. researchgate.netasianpubs.org The specific geometry and properties of the resulting complex depend on the metal ion, the structure of the ligand, and the reaction conditions. mdpi.com

Computational Chemistry and Theoretical Studies

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory and quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) has become a highly effective and widely used computational method for studying molecular systems. rsc.org It is employed to determine optimized molecular geometry, analyze electronic and optical properties, and gain insights into reaction mechanisms. rsc.org For molecules like 2-Nitrophenyl diphenylamine (B1679370), DFT calculations, often using hybrid functionals like Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional (B3LYP), can provide a detailed picture of its three-dimensional structure and the distribution of electrons. banglajol.info

The electronic properties of a molecule are critical to its behavior. DFT is used to calculate key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). banglajol.inforesearchgate.net The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electrical transport properties. researchgate.net For aromatic amines with nitro substituents, the presence of the electron-withdrawing nitro group typically lowers the LUMO energy, enhancing the molecule's electron-accepting character.

Using the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to characterize the molecule's reactivity. rsc.orgresearchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. researchgate.net |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. researchgate.net |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. researchgate.net It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the exchange energy resulting from the antisymmetry of the wavefunction but neglects the correlated motion of electrons. wikipedia.orgnumberanalytics.com While HF calculations are computationally less expensive than more advanced methods and can provide useful qualitative information, the neglect of electron correlation limits their accuracy for quantitative predictions. numberanalytics.comornl.gov

To improve upon the HF method, a variety of post-Hartree-Fock methods have been developed. wikipedia.org These methods are specifically designed to incorporate electron correlation, which is crucial for accurately describing many molecular properties. numberanalytics.com Post-HF methods include:

Configuration Interaction (CI): This method expresses the exact wavefunction as a linear combination of the HF determinant and determinants generated by promoting electrons from occupied to virtual orbitals. While full CI is theoretically exact within the confines of a given basis set, it is computationally feasible only for very small systems. ornl.gov

Møller-Plesset Perturbation Theory (MPPT): This method treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is a common and cost-effective way to add correlation effects. github.io

Coupled Cluster (CC) Theory: This method provides a size-consistent and highly accurate way to include electron correlation. numberanalytics.com Methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are often considered the "gold standard" for accuracy in computational chemistry, though they come with a high computational cost. numberanalytics.com

For a molecule like 2-Nitrophenyl diphenylamine, HF could be used for initial geometry optimizations, but post-HF methods would be necessary for achieving high accuracy in energy calculations and reaction barriers. wikipedia.orgornl.gov

Quantum chemical calculations represent molecular orbitals as linear combinations of a pre-defined set of functions known as a basis set. libretexts.orgq-chem.com The choice of basis set is critical, as it directly impacts the balance between the accuracy of the calculation and its computational cost. q-chem.comnumberanalytics.com

Basis functions are typically atom-centered Gaussian-type orbitals (GTOs) because the integrals involved are much faster to compute than with the more physically accurate Slater-type orbitals (STOs). libretexts.org Common basis sets include:

Pople-style basis sets: These are widely used, especially in DFT calculations. They are denoted by notations like 6-31G(d,p) (also written as 6-31G**). The numbers indicate how many GTOs are used to describe the core and valence orbitals. The letters in parentheses denote the addition of polarization functions (d-functions for heavy atoms, p-functions for hydrogen), which allow for orbital shapes to be distorted and are crucial for describing chemical bonds accurately. banglajol.inforesearchgate.net

Correlation-consistent basis sets: Developed by Dunning and coworkers (e.g., cc-pVDZ, cc-pVTZ), these sets are designed to systematically converge toward the complete basis set limit as the size of the set increases (D for double-zeta, T for triple-zeta, etc.). numberanalytics.com They are often used with post-HF methods.

The computational cost of a calculation scales rapidly with the number of basis functions. ornl.govq-chem.com Therefore, a compromise must be found. A minimal basis set like STO-3G is very fast but often inaccurate. A double-zeta basis set, such as 6-31G, provides more flexibility by using two functions for each valence orbital. libretexts.org Adding polarization (e.g., 6-31G(d)) and diffuse functions (e.g., 6-31+G(d)), the latter being important for describing anions or weak interactions, further improves accuracy but increases computational time. q-chem.com The optimal choice depends on the specific property being investigated and the available computational resources. numberanalytics.com

| Basis Set Type | Example | Description | Typical Use Case |

|---|---|---|---|

| Minimal | STO-3G | Uses the minimum number of functions to represent the electrons of an atom. | Very approximate calculations, initial structure guesses. |

| Pople-style Split-Valence | 6-31G | Uses one function for core orbitals and two for valence orbitals (split-valence). | Routine geometry optimizations with DFT. |

| Pople-style with Polarization | 6-31G(d,p) | Adds polarization functions to allow for non-spherical electron distribution. | More accurate geometries and frequencies with DFT. rsc.org |

| Pople-style with Diffuse Functions | 6-31+G(d,p) | Adds diffuse functions, which are important for anions and non-covalent interactions. | Systems with delocalized electrons or negative charge. |

| Correlation-Consistent | cc-pVDZ | Designed for systematic convergence of correlation energy. 'D' stands for double-zeta. | Correlated calculations (MP2, CCSD) where high accuracy is needed. |

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, calculate energy barriers, and explore different possible pathways.

A chemical reaction proceeds from reactants to products along a reaction coordinate, passing through a maximum energy point known as the transition state (TS). numberanalytics.comsavemyexams.com The transition state is an unstable configuration that cannot be isolated but represents the critical bottleneck of the reaction. savemyexams.com The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate. savemyexams.com

Computational chemistry allows for the location of transition state structures, which are first-order saddle points on the potential energy surface. beilstein-journals.org By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. savemyexams.com This profile provides a visual representation of the energy changes throughout the reaction, offering crucial insights into the reaction's feasibility and mechanism. e3s-conferences.org For example, in a potential intramolecular cyclization of a derivative of this compound, computational modeling could be used to compare different possible cyclization pathways, determine the structure of the relevant transition states, and predict which pathway has the lowest activation energy, thus being the most likely to occur. e3s-conferences.org Modeling of the related condensation reaction between aniline (B41778) and nitrobenzene (B124822) has shown that computational methods can be used to determine the rate-determining step by comparing the activation energies of different proposed intermolecular and intramolecular transfer mechanisms. researchgate.net

Radical reactions are vital in many areas of chemistry. nih.gov Aminyl radicals (R₂N•) are highly reactive nitrogen-centered intermediates that play a role in various chemical transformations, including C-N bond formation. nih.govus.es These radicals can be generated through methods like the homolytic addition of a stannyl (B1234572) radical to an azide (B81097) or through redox processes. nih.govus.es

Computational modeling is particularly valuable for studying the fleeting nature and high reactivity of radical species. For this compound, a corresponding aminyl radical could potentially be formed. Theoretical studies can elucidate the mechanism of its formation and predict its subsequent reactivity. For instance, quantum chemical calculations can be used to:

Calculate the N-H bond dissociation energy (BDE) to assess the likelihood of forming the aminyl radical via hydrogen atom transfer. d-nb.info

Model the radical's electronic structure to understand spin density distribution, which indicates the most reactive sites on the radical. d-nb.info

Explore potential reaction pathways for the aminyl radical, such as intramolecular cyclization, hydrogen abstraction from other molecules, or rearrangement. nih.govmdpi.com

Studies on the reaction of diphenylamine with hydroxyl radicals have shown that multiple mechanisms, including hydrogen atom transfer, single electron transfer, and radical adduct formation, can compete, with their relative importance determined by computational analysis of the reaction barriers. nih.gov Similar computational approaches could be applied to predict the fate of a 2-nitrophenyl diphenylaminyl radical under various conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. dovepress.com For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with other molecules, including solvent molecules or biological macromolecules. nih.govmdpi.com These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that reveals how the molecule moves, vibrates, and changes its shape. mdpi.com

Conformational analysis through MD simulations can identify the most stable three-dimensional structures of this compound. Due to the steric hindrance caused by the ortho-nitro group, the phenyl rings are expected to adopt a twisted conformation rather than a planar one. MD simulations can explore the potential energy surface associated with the rotation of the phenyl rings, determining the preferred dihedral angles and the energy barriers between different conformations. researchgate.net

Furthermore, MD simulations are invaluable for studying intermolecular interactions. libretexts.org For instance, they can be used to model the interaction of this compound with biological targets like DNA. These simulations can reveal how the molecule might bind, for example through intercalation between DNA base pairs or binding within the minor groove, and identify the key intermolecular forces (e.g., van der Waals forces, hydrogen bonds, π-π stacking) that stabilize the complex. researchgate.net

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. gardp.org Computational approaches have become essential in SAR analysis, enabling the prediction of a compound's activity and guiding the design of new, more potent molecules. oncodesign-services.comuni-bonn.de

For this compound and its derivatives, computational SAR studies can elucidate how modifications to its structure affect its biological properties, such as antimicrobial or cytotoxic activity. mdpi.com By systematically altering functional groups or substituents on the diphenylamine scaffold in silico, researchers can build predictive models. For example, studies on related heterocyclic compounds have shown that replacing an electron-donating group with an electron-withdrawing nitro group can significantly decrease anti-inflammatory activity, a finding that can be rationalized through computational analysis of the electronic effects. tandfonline.com

A key component of computational SAR is the prediction of how a molecule binds to a biological target, such as a protein or nucleic acid, and the strength of that binding. biorxiv.org Molecular docking is a widely used technique for this purpose. nih.gov In a docking simulation, the this compound molecule is computationally placed into the binding site of a target receptor, and various orientations and conformations are sampled to find the most favorable binding mode. elifesciences.org

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is then calculated using a scoring function. These functions estimate the free energy of binding by considering factors like electrostatic interactions, hydrogen bonds, and hydrophobic effects. biorxiv.org For this compound, docking studies could predict its binding mode to targets like DNA, as suggested for diphenylamine derivatives, or to specific enzymes. mdpi.com The results can guide further experimental work by prioritizing compounds for synthesis and testing.

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| This compound | - | -7.5 | π-π stacking, van der Waals |

| Derivative A | + 4'-OH group | -8.2 | Hydrogen bond, π-π stacking |

| Derivative B | - NO2 group | -6.1 | van der Waals |

| Derivative C | + 4'-Cl group | -7.8 | Halogen bond, π-π stacking |

| Derivative D | + 2'-OH group | -7.1 | Steric clash, van der Waals |

The electronic structure of a molecule is fundamental to its chemical reactivity and biological activity. ubc.ca Computational quantum mechanics methods, such as Density Functional Theory (DFT), are used to calculate various electronic properties of this compound. openaccessjournals.com These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.net

The presence of the electron-withdrawing nitro group significantly influences the electronic structure of this compound. It lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, which is a key aspect of its reactivity in SNAr reactions. capes.gov.br The nitro group can also be reduced to form reactive intermediates that can interact with biomolecules.